(4-tert-Butylphenyl)diphenylsulfonium triflate

Catalog No.
S780067
CAS No.
145612-66-4
M.F
C23H23F3O3S2
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-tert-Butylphenyl)diphenylsulfonium triflate

CAS Number

145612-66-4

Product Name

(4-tert-Butylphenyl)diphenylsulfonium triflate

IUPAC Name

(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C23H23F3O3S2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

RLAWXWSZTKMPQQ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound (4-tert-Butylphenyl)diphenylsulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-tert-Butylphenyl)diphenylsulfonium triflate (CAS: 145612-66-4) is an industrial-grade triarylsulfonium photoacid generator (PAG) utilized in semiconductor manufacturing and advanced polymer synthesis. Structurally, it pairs a trifluoromethanesulfonate (triflate) anion with a diphenylsulfonium cation modified by a 4-tert-butylphenyl group. This specific alkyl substitution is engineered to increase the compound's solubility in standard casting solvents, such as propylene glycol methyl ether acetate (PGMEA), compared to unsubstituted analogs [1]. Upon irradiation with deep ultraviolet (DUV) light, the compound undergoes photolysis to release triflic acid, a superacid that catalyzes the deprotection of chemically amplified resists (CARs) or initiates cationic ring-opening polymerizations [2]. For procurement teams, this compound represents a targeted material selection when formulation stability, uniform film distribution, and strict thermal processing windows are required.

Substituting (4-tert-Butylphenyl)diphenylsulfonium triflate with the baseline triphenylsulfonium triflate (TPS-Tf) or structurally distinct iodonium salts introduces severe risks in high-resolution lithographic workflows. TPS-Tf exhibits lower solubility in moderately polar organic solvents and has a tendency to micro-crystallize within the photoresist film during spin-coating, leading to localized acid concentration spikes and subsequent line-edge roughness (LER) [1]. Conversely, while diaryliodonium salts such as bis(4-tert-butylphenyl)iodonium triflate offer adequate solubility, they decompose at significantly lower temperatures (e.g., 188 °C), which restricts the permissible temperature range for post-apply bake (PAB) and post-exposure bake (PEB) steps [2]. The specific inclusion of the tert-butyl group on the sulfonium cation suppresses crystallization and ensures a homogenous molecular dispersion of the latent acid throughout the resist, making it a non-interchangeable component for defect-sensitive semiconductor nodes .

Enhanced Formulation Solubility and Film Homogeneity

The addition of the bulky, non-polar tert-butyl group disrupts the crystal packing of the triarylsulfonium cation, increasing its solubility in industry-standard solvents like PGMEA compared to the unsubstituted triphenylsulfonium triflate (TPS-Tf) [1]. In procurement terms, this prevents the PAG from phase-separating during the rapid solvent evaporation of spin-coating processes. While TPS-Tf can cause localized acid aggregates, the tert-butyl substituted variant maintains a homogeneous molecular dispersion within the polymer matrix, directly translating to lower defect densities in chemically amplified resists [2].

Evidence DimensionFormulation solubility and film homogeneity
Target Compound Data(4-tert-Butylphenyl)diphenylsulfonium triflate (High solubility, uniform dispersion)
Comparator Or BaselineTriphenylsulfonium triflate (Lower solubility, prone to micro-crystallization)
Quantified DifferenceReduction in phase separation and crystallization defects in spin-coated films
ConditionsSpin-coating of chemically amplified resists in PGMEA/ethyl lactate

Buyers formulating high-resolution photoresists must select the tert-butyl variant to prevent yield-killing crystallization defects during wafer coating.

Superior Thermal Stability for Expanded Processing Windows

Thermal stability is a strict gatekeeper for PAG selection, as the compound must survive the post-apply bake (PAB) without thermal decomposition prior to UV exposure. Sulfonium salts, including (4-tert-Butylphenyl)diphenylsulfonium triflate, possess high thermal decomposition thresholds exceeding 250 °C [1]. In contrast, commonly substituted iodonium alternatives, such as bis(4-tert-butylphenyl)iodonium triflate, exhibit much lower thermal stability, with decomposition onset recorded at 188 °C [2]. This >60 °C advantage allows process engineers to utilize higher PAB and PEB temperatures, which is essential for driving the deprotection kinetics of resist polymers [2].

Evidence DimensionThermal decomposition onset temperature
Target Compound DataTriarylsulfonium PAGs (>250 °C)
Comparator Or BaselineBis(4-tert-butylphenyl)iodonium triflate (188 °C)
Quantified Difference>60 °C higher thermal stability for the sulfonium class
ConditionsThermogravimetric analysis (TGA) during simulated bake steps

Procurement of the sulfonium salt is mandatory for workflows requiring high-temperature bake steps where iodonium alternatives would prematurely degrade.

Photochemical Efficiency and Extinction Coefficient Balancing

The introduction of tert-butyl substituents into the triphenylsulfonium cation introduces vibrational degradation channels that lower the intrinsic quantum yield of photoacid generation (dropping from 0.63 for unsubstituted TPS to 0.59 at 248 nm) [1]. However, this 6.3% reduction is compensated by an increase in the molar extinction coefficient of the substituted PAG [1]. The enhanced UV absorption cross-section ensures that the overall photosensitivity (Dill C parameter) of the resist remains competitive, delivering the solubility benefits of the tert-butyl group without sacrificing the lithographic photospeed required for high-throughput stepper tools [1].

Evidence DimensionQuantum yield of acid generation (ΦH+) at 248 nm
Target Compound Datatert-Butyl substituted triphenylsulfonium (0.59)
Comparator Or BaselineUnsubstituted triphenylsulfonium (0.63)
Quantified Difference6.3% reduction in intrinsic quantum yield, offset by higher extinction coefficient
Conditions248 nm (KrF excimer laser) irradiation in a polymer matrix

It proves that the critical solubility upgrades of the tert-butyl group are achieved with negligible penalties to overall industrial photospeed.

Accelerator Efficiency in Controlled Photoradical Polymerization

Beyond lithography, (4-tert-Butylphenyl)diphenylsulfonium triflate serves as a highly efficient photoelectron transfer agent in MTEMPO-mediated controlled photoradical polymerizations [1]. In the photopolymerization of glycidyl methacrylate (GMA), relying solely on free radical initiation results in rapid, uncontrolled gelation with a broad dispersity (Mw/Mn = 5.08) [1]. The addition of the MTEMPO mediator alongside the (4-tert-Butylphenyl)diphenylsulfonium triflate accelerator enables a controlled reaction, yielding a soluble polymer with a narrow molecular weight distribution (Mw/Mn = 1.48) while preserving the reactive oxirane rings [1].

Evidence DimensionPolymer molecular weight distribution (Mw/Mn)
Target Compound DataMTEMPO-mediated polymerization with tBuS-Tf accelerator (Mw/Mn = 1.48)
Comparator Or BaselineFree radical polymerization without mediator/accelerator system (Mw/Mn = 5.08, gelation)
Quantified Difference70.8% reduction in dispersity and prevention of gelation
ConditionsBulk photopolymerization of GMA at room temperature under high-pressure mercury lamp irradiation

For materials scientists procuring reagents for precision block copolymers, this compound is essential for maintaining strict molecular weight control.

Formulation of Chemically Amplified Resists (CARs) for DUV Lithography

Where this compound is the right choice: It is the procured PAG for 248 nm (KrF) photoresists where the unsubstituted triphenylsulfonium triflate causes crystallization defects. Its high solubility in PGMEA ensures uniform film casting, while its high thermal stability supports aggressive post-exposure bake profiles necessary for high-resolution semiconductor patterning [1].

Cationic Ring-Opening Photopolymerization for Dielectric Coatings

Where this compound is the right choice: In the manufacturing of permanent dielectric layers and microfluidic devices using epoxy-based negative resists. The compound efficiently generates superacid to crosslink epoxide groups upon UV exposure, while its tert-butyl group prevents phase separation in thick, viscous monomer formulations [2].

Synthesis of Well-Defined Polymers via Photo-NMP

Where this compound is the right choice: For R&D procurement focused on Nitroxide-Mediated Polymerization (NMP). It acts as an indispensable photoelectron transfer accelerator in MTEMPO-mediated systems, enabling the room-temperature synthesis of complex block copolymers with narrow dispersity (Mw/Mn < 1.5) without unwanted cationic ring-opening side reactions [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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